8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one belongs to the dioxinoquinolinone family, characterized by a fused dioxane-quinoline core. Its structure includes a 3,4-dimethylbenzoyl group at position 8 and a 3-methylbenzyl substituent at position 4. These modifications are critical for modulating biological activity, solubility, and target specificity, as seen in related compounds .
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-17-5-4-6-20(11-17)15-29-16-23(27(30)21-8-7-18(2)19(3)12-21)28(31)22-13-25-26(14-24(22)29)33-10-9-32-25/h4-8,11-14,16H,9-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLJFARURIAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the benzoyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one":
Note: The search results primarily discuss a similar compound, "8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one". Information regarding this similar compound is provided below, but note that the applications of the target compound may differ.
Scientific Research Applications
"8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one" is a quinoline derivative with a dioxin ring and various functional groups. It has potential applications in:
- Medicinal Chemistry: It is studied as a potential anti-cancer agent because it can interact with DNA and inhibit cell proliferation.
- Biological Research: It is used in studies related to enzyme inhibition and protein binding.
- Industrial Applications: It can be used as a precursor for synthesizing other complex organic molecules.
The compound's primary biological activity is attributed to its ability to interact with DNA, leading to the inhibition of cell proliferation. This interaction may occur through intercalation into the DNA structure, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in DNA metabolism, such as DNA topoisomerases, which are crucial for maintaining DNA topology during replication and transcription.
Anticancer Potential
"8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one" exhibits anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. The compound's ability to bind to DNA and inhibit topoisomerase activity contributes to its potential as an anticancer agent.
Data Table
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential anti-cancer agent due to its interaction with DNA and inhibition of cell proliferation |
| Biological Research | Used in studies related to enzyme inhibition and protein binding |
| Industrial Application | Precursor for the synthesis of other complex organic molecules |
| Anticancer | Shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression |
Chemical Reactions
"8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one" can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
- Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
- Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related dioxinoquinolinone derivatives:
Key Observations :
- Lipophilicity : The target compound’s 3,4-dimethylbenzoyl group likely increases lipophilicity (XLogP3 ~4.5) compared to analogs with polar substituents (e.g., 4-ethoxybenzoyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: All benzoyl-containing derivatives share 7 hydrogen bond acceptors, critical for target binding.
- Rotational Flexibility : The 3-methylbenzyl group in the target compound provides moderate rotational freedom (6 bonds), similar to fluorinated analogs , which may balance conformational stability and binding adaptability.
Bioactivity and Target Relevance
- Kinase Inhibition: Compounds like 8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-dioxinoquinolin-9-one () have been explored for interactions with kinases (e.g., BTK, IRAK-4) due to their aromatic substituents. The target’s dimethylbenzoyl group may enhance hydrophobic interactions in kinase ATP-binding pockets.
- Epigenetic Modulation: Structural similarity to SAHA (a histone deacetylase inhibitor) has been noted in dioxinoquinolinones with ~70% Tanimoto index matches . The target’s benzoyl group could mimic SAHA’s zinc-binding motif.
- Anti-inflammatory Potential: Analogs with fluorinated or chlorinated aryl groups (e.g., ) show activity in rheumatoid arthritis models, suggesting the target compound may share anti-inflammatory mechanisms .
Biological Activity
8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure includes a quinoline core fused with a dioxin ring and various functional groups that enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C28H25NO4
- Molecular Weight : 439.5024 g/mol
- CAS Number : 866808-28-8
Structural Features
The compound features:
- A dimethylbenzoyl group that may influence its lipophilicity and interaction with biological membranes.
- A dioxinoquinoline structure that can facilitate electron transfer processes relevant in various biological systems.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance:
- Study Findings : Analog compounds have demonstrated strong antioxidant efficacy comparable to established positive controls in various assays .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders.
- IC50 Values : Some analogs have shown IC50 values as low as 0.08 µM against mushroom tyrosinase, indicating potent inhibitory effects .
- Mechanism : The inhibition mechanism was characterized using Lineweaver–Burk plots which suggested competitive inhibition for certain analogs.
Acetylcholinesterase Inhibition
The potential neuroprotective effects of this compound have also been explored through its interaction with acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
- Findings : Related compounds demonstrated mixed inhibition patterns against AChE isoforms in vitro .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of specific functional groups may enhance their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Case Study 1: Antioxidant Efficacy
In a comparative study involving several quinoline derivatives:
- Objective : To assess the antioxidant capacity of the compounds.
- Results : The derivatives exhibited varying degrees of antioxidant activity with some showing comparable effects to standard antioxidants like ascorbic acid.
Case Study 2: Tyrosinase Inhibition Mechanism
A detailed kinetic study was performed on the inhibition of tyrosinase by various analogs:
- Methodology : The study utilized both Lineweaver–Burk and Dixon plots to elucidate the inhibition mechanism.
- Outcomes : The most potent inhibitors were identified to have structural features conducive for binding at the active site of tyrosinase.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-(3,4-dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Similar to the synthesis of substituted tetrahydroisoquinolines ( ), use LiAlH4 in THF for selective reductions of nitrovinyl intermediates, followed by purification via silica gel column chromatography. Optimize reaction time (e.g., 16–24 hours) and solvent systems (e.g., ethyl acetate/methanol) to enhance yields beyond 50–60% .
- Catalyst screening : Test palladium-based catalysts under hydrogen atmospheres for debenzylation steps, as described in , but explore alternatives like Raney Ni or PtO2 to reduce reaction times from 48 hours to <24 hours.
- Data analysis : Compare yields from different catalysts and solvent systems using ANOVA to identify statistically significant improvements.
Q. How can structural ambiguities in the compound’s fused heterocyclic system be resolved?
- Methodology :
- X-ray crystallography : Apply single-crystal X-ray diffraction (as in ) to confirm the stereochemistry of the dioxinoquinoline core. Use synchrotron radiation for high-resolution data (R factor < 0.05) to resolve overlapping electron densities in the benzoyl and methylphenyl substituents .
- Advanced NMR : Acquire 2D NMR (COSY, HSQC, HMBC) in deuterated DMSO or CDCl3 to assign coupling constants and verify regioselectivity of substitutions.
Q. What purity standards and analytical techniques are critical for ensuring batch-to-batch consistency?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm purity >95% (as in ). Calibrate methods using reference standards of structurally related quinolinones (e.g., 7-hydroxy-3,4-dihydro-2-quinolinone, ) .
- Elemental analysis : Validate empirical formulas (C, H, N) with deviations <0.4% from theoretical values (e.g., C: 74.65%, H: 7.94%, N: 17.41% for similar compounds, ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s potential as a potassium channel modulator?
- Methodology :
- In silico docking : Model interactions with ATP-sensitive potassium channels (e.g., Kir6.2/SUR1) using AutoDock Vina. Prioritize substituents (e.g., 3,4-dimethylbenzoyl) for hydrophobic interactions, referencing thienoquinoline derivatives in .
- Functional assays : Perform patch-clamp electrophysiology on HEK293 cells expressing Kir6.2/SUR1. Compare EC50 values with control openers (e.g., diazoxide) to quantify potency.
- Data contradiction resolution : If in vitro activity contradicts docking predictions, re-evaluate protonation states or solvation effects using molecular dynamics (MD) simulations.
Q. What strategies mitigate metabolic instability observed in preliminary pharmacokinetic studies?
- Methodology :
- Metabolite identification : Incubate the compound with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Target oxidative hotspots (e.g., methylphenyl groups) for deuteration or fluorination to block CYP450-mediated degradation .
- Prodrug design : Synthesize acyloxymethyl or phosphate esters at the quinolinone carbonyl group to enhance solubility and delay hydrolysis in plasma ( ).
Q. How does the compound’s environmental fate align with green chemistry principles?
- Methodology :
- Environmental persistence assays : Use OECD 301F biodegradation tests to measure half-life in water/soil. Cross-reference with EPI Suite predictions for bioaccumulation (BCF) and toxicity (LC50) .
- Life-cycle analysis (LCA) : Compare waste generation and energy consumption across synthetic routes (e.g., vs. microwave-assisted methods) to prioritize atom-efficient pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
